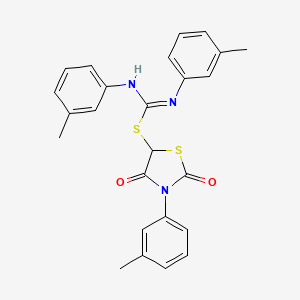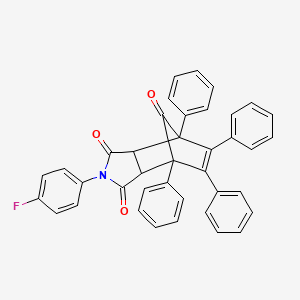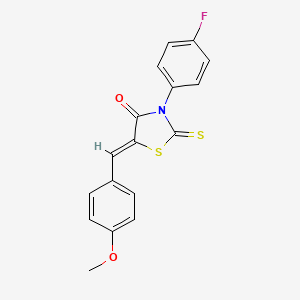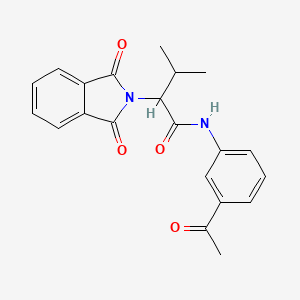![molecular formula C20H17Cl2NO2S2 B15042939 (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042939.png)
(5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dichlorophenyl-furan moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-cyclohexyl-2-thioxothiazolidin-4-one with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-thioxothiazolidin-4-one
- (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-oxothiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H17Cl2NO2S2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17Cl2NO2S2/c21-15-8-6-12(10-16(15)22)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h6-11,13H,1-5H2/b18-11- |
InChI Key |
XCDIOPMBNVFORS-WQRHYEAKSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15042862.png)

![(5Z)-3-benzyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042876.png)

![(5Z)-3-benzyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042887.png)


![4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B15042920.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15042928.png)
![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B15042935.png)


![N'-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B15042944.png)

